3-Bromo-4-(3'-fluorophenyl)pyridine
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Overview
Description
3-Bromo-4-(3’-fluorophenyl)pyridine is an organic compound with the molecular formula C({11})H({7})BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3’-fluorophenyl)pyridine typically involves the bromination of 4-(3’-fluorophenyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(3’-fluorophenyl)pyridine can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are used.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
Chemistry: 3-Bromo-4-(3’-fluorophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3’-fluorophenyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
- 3-Bromo-4-(4’-fluorophenyl)pyridine
- 3-Bromo-4-(2’-fluorophenyl)pyridine
- 4-Bromo-3-(3’-fluorophenyl)pyridine
Comparison: Compared to its analogs, 3-Bromo-4-(3’-fluorophenyl)pyridine offers a unique substitution pattern that can influence its reactivity and binding properties. The position of the fluorine atom relative to the bromine and pyridine ring can significantly affect the compound’s electronic properties and steric interactions, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C11H7BrFN |
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Molecular Weight |
252.08 g/mol |
IUPAC Name |
3-bromo-4-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-11-7-14-5-4-10(11)8-2-1-3-9(13)6-8/h1-7H |
InChI Key |
FBCKAFRAPBEOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
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